molecular formula C24H21F2N3O2 B14924453 3-cyclopropyl-4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine

3-cyclopropyl-4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B14924453
M. Wt: 421.4 g/mol
InChI Key: QGHLGPADRAUSMA-UHFFFAOYSA-N
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Description

3-cyclopropyl-4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core, a difluoromethyl group, and a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine typically involves multiple steps, starting from readily available starting materials. One common approach involves the construction of the pyrazolo[3,4-b]pyridine core through cyclization reactions. . The cyclopropyl group can be introduced through cyclopropanation reactions, often using diazo compounds as intermediates.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the development of greener and more sustainable synthetic methods is an area of ongoing research.

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at positions where electron-withdrawing groups are present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-cyclopropyl-4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with therapeutic properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-cyclopropyl-4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of enzymes, receptors, or other proteins. The difluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the cyclopropyl group can influence its overall conformation and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-cyclopropyl-4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine is unique due to its combination of functional groups, which impart distinct chemical properties and potential applications. The presence of both difluoromethyl and cyclopropyl groups makes it particularly interesting for medicinal chemistry and drug development.

Properties

Molecular Formula

C24H21F2N3O2

Molecular Weight

421.4 g/mol

IUPAC Name

3-cyclopropyl-4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-1-phenylpyrazolo[3,4-b]pyridine

InChI

InChI=1S/C24H21F2N3O2/c1-30-19-11-10-15(12-20(19)31-2)18-13-17(23(25)26)21-22(14-8-9-14)28-29(24(21)27-18)16-6-4-3-5-7-16/h3-7,10-14,23H,8-9H2,1-2H3

InChI Key

QGHLGPADRAUSMA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=C(C(=C2)C(F)F)C(=NN3C4=CC=CC=C4)C5CC5)OC

Origin of Product

United States

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